![molecular formula C22H17F2N3O4S2 B2756093 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1261014-77-0](/img/structure/B2756093.png)
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H17F2N3O4S2 and its molecular weight is 489.51. The purity is usually 95%.
BenchChem offers high-quality 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
A study by Gangjee, Qiu, Li, & Kisliuk (2008) demonstrated the potential of a compound as a dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). This compound was identified as the most potent dual inhibitor known to date, indicating significant applications in targeting these enzymes.
Crystal Structures and Conformational Insights
Research by Subasri et al. (2017) and Subasri et al. (2016) focused on understanding the crystal structures of compounds similar to the one . These studies provide valuable information on the molecular conformation and arrangement, which can be crucial in understanding the chemical and biological properties of these compounds.
Application in Organic Synthesis
Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi (2003) discussed the use of related compounds in organic synthesis, particularly in the formation of erythrinanes. This indicates the utility of such compounds in complex organic synthesis pathways.
PET Imaging Applications
Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis (2008) explored the synthesis of compounds for use in PET imaging, demonstrating the potential of these compounds in medical imaging and diagnostics.
Chemiluminescence Applications
A study by Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto (2010) explored the chemiluminescence properties of related compounds, indicating their potential application in biochemical assays or as molecular probes.
GPR119 Agonist for Diabetes Treatment
Negoro, Yonetoku, Moritomo, Hayakawa, Iikubo, Yoshida, Takeuchi, & Ohta (2012) discovered a series of fused-pyrimidine derivatives as potent GPR119 agonists, suggesting the utility of such compounds in the treatment of type 2 diabetes mellitus.
Anticancer Activity
Research by Hafez & El-Gazzar (2017) demonstrated the potential of similar compounds in exhibiting significant anticancer activity, highlighting the therapeutic applications in oncology.
CO2 Reduction Catalysis
Nganga, Samanamu, Tanski, Pacheco, Saucedo, Batista, Grice, Ertem, & Angeles-Boza (2017) studied the use of related complexes in the electrochemical reduction of CO2, pointing towards potential applications in environmental chemistry and green technology.
properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O4S2/c1-30-17-4-3-14(10-18(17)31-2)25-19(28)11-33-22-26-16-5-6-32-20(16)21(29)27(22)15-8-12(23)7-13(24)9-15/h3-10H,11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHXHIGMKCVJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2756013.png)
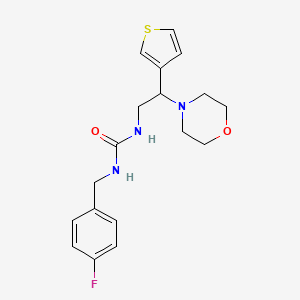

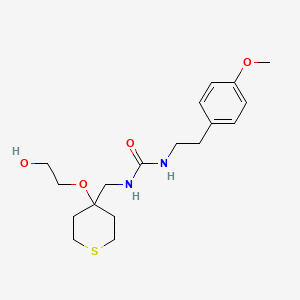
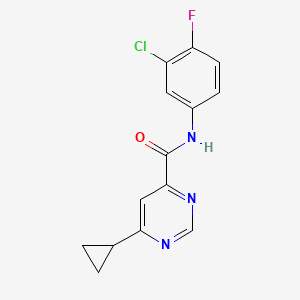
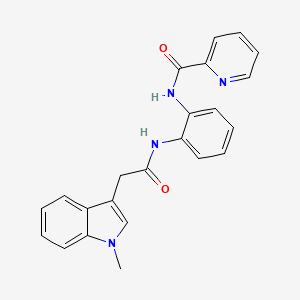
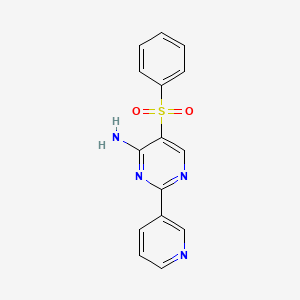
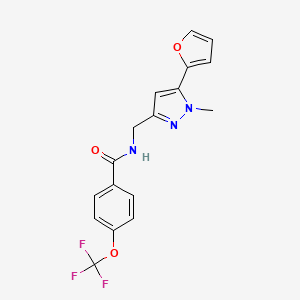
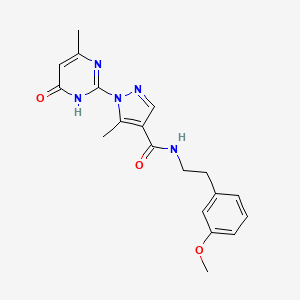
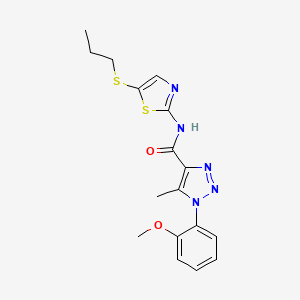
![N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2756027.png)
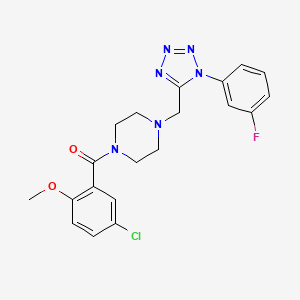
![8-(7-methoxy-1-benzofuran-2-yl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2756029.png)
![{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate](/img/structure/B2756031.png)